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Compound of Interest

Compound Name: 3-(2-Hydroxyethoxy)benzaldehyde

Cat. No.: B1310254

An In-depth Technical Guide to the Physical Properties of 3-(2-Hydroxyethoxy)benzaldehyde

Introduction: Understanding the Molecular
Landscape

3-(2-Hydroxyethoxy)benzaldehyde (CAS No. 60345-97-3) is a bifunctional organic molecule
of increasing interest to researchers in medicinal chemistry and materials science.[1] Its
structure, featuring an aromatic aldehyde coupled with a flexible, hydrophilic hydroxyethoxy
side chain, presents a unique combination of chemical reactivity and physical characteristics.
The aldehyde group serves as a versatile handle for a myriad of chemical transformations,
including reductive aminations, Wittig reactions, and condensations, making it a valuable
building block for more complex molecular architectures.[1] Concurrently, the hydroxyethoxy
moiety imparts polarity and hydrogen-bonding capabilities, influencing the compound's
solubility, thermal behavior, and interaction with biological systems.

This guide provides a deep dive into the core physical properties of 3-(2-
Hydroxyethoxy)benzaldehyde. As Senior Application Scientists, we recognize that a thorough
understanding of a compound's physical characteristics is not merely academic; it is the
bedrock of successful experimental design, from ensuring reagent purity and stability to
designing robust reaction and purification protocols. Here, we move beyond a simple listing of
data points to explore the causality behind these properties and the experimental
methodologies required for their rigorous validation.
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Section 1: Chemical Identity and Physical State

A precise understanding of a molecule's identity and baseline physical characteristics is the
mandatory first step in any scientific investigation. These identifiers form a universal language
for researchers, ensuring reproducibility and accuracy.

Core Molecular Identifiers

The fundamental properties of 3-(2-Hydroxyethoxy)benzaldehyde are summarized below.
The molecular weight and formula are critical for all stoichiometric calculations in synthesis,
while structural identifiers like InChl and SMILES are essential for database searching and in-
silico modeling.

Property Value Source(s)
CAS Number 60345-97-3 [1][2]
Molecular Formula CoH1003 [1]
Molecular Weight 166.17 g/mol [1][2]
IUPAC Name e [1]

hydroxyethoxy)benzaldehyde

SMILES OCCOclccec(C=0)cl [2]

1S/C9H1003/c10-4-5-12-9-3-
InChl 1-2-8(6-9)7-11/h1-3,6-7,10H,4-  [1][2]
5H2

LIUCHRXQRHVSJI-
InChiKey [112]
UHFFFAOYSA-N

Physical Appearance: A Point of Ambiguity

The reported physical state of 3-(2-Hydroxyethoxy)benzaldehyde presents a notable
inconsistency across commercial suppliers. Some sources classify it as a solid, while others
describe it as a colorless to pale yellow clear liquid.[2] This discrepancy is a critical data point
for any researcher. It may be attributable to differences in residual solvent, polymorphic forms,
or, most commonly, the purity of the material. The presence of impurities, such as starting
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materials (e.g., 3-hydroxybenzaldehyde) or byproducts, can significantly depress the melting
point, potentially causing a compound that is a solid when pure to appear as a viscous liquid or
oil. Therefore, empirical verification of the physical state and purity of each new batch is a non-
negotiable step in the quality control workflow.

Section 2: Spectroscopic Profile for Structural
Elucidation

Spectroscopy is the cornerstone of chemical characterization, providing an unambiguous
fingerprint of a molecule's structure. For a compound like 3-(2-Hydroxyethoxy)benzaldehyde,
a combination of NMR and IR spectroscopy is required to confirm the connectivity of all atoms
and the presence of all key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra for this specific compound are not widely published in public
databases, we can reliably predict the *H and 3C NMR spectra based on its constituent parts.
This predictive exercise is a crucial skill for chemists to verify that the material in their flask
matches the structure on paper. All chemical shifts (d) are predicted relative to
tetramethylsilane (TMS) at 0.00 ppm.

Predicted *H NMR Spectrum (in DMSO-ds):

Aldehyde Proton (-CHO): A sharp singlet is expected between 6 9.9-10.1 ppm. This
downfield shift is characteristic of protons attached to a carbonyl carbon.

e Aromatic Protons (-CeHa-): Four protons on the benzene ring will appear between 6 7.1-7.6
ppm. Due to the meta-substitution pattern, they will present as a complex series of multiplets
(e.q., triplet, doublet of doublets).

o Hydroxyl Proton (-OH): A broad singlet, exchangeable with D20, is expected around & 4.8-
5.2 ppm. The choice of DMSO-ds as a solvent is deliberate here, as its hydrogen-bond
accepting nature slows the proton exchange, allowing the -OH peak to be observed more
reliably than in chloroform-d.

o Ethoxy Protons (-OCH2CH20-): Two distinct signals are expected for the ethoxy chain. The
protons on the carbon adjacent to the aromatic ring (-Ar-O-CHz-) will likely appear as a triplet
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around 0 4.1-4.3 ppm. The protons on the carbon bearing the hydroxyl group (-CH2-OH) will
appear further upfield as a triplet around & 3.7-3.9 ppm.

Predicted 3C NMR Spectrum (in DMSO-ds):

e Carbonyl Carbon (-CHO):d ~192 ppm

e Aromatic Carbons (-CeHa-):d 110-160 ppm (including the C-O at ~159 ppm and the C-CHO
at ~138 ppm)

e Ethoxy Carbons (-OCH2CH20-):06 ~70 ppm (for -Ar-O-CHz) and & ~60 ppm (for -CH2-OH)

o Sample Preparation: Accurately weigh 5-10 mg of 3-(2-Hydroxyethoxy)benzaldehyde into
a clean, dry vial. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de). The
use of DMSO-de is recommended to ensure complete dissolution and to allow for the
observation of the exchangeable hydroxyl proton.

e Dissolution: Vortex the vial until the sample is fully dissolved.

o Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

e Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the
deuterium signal of the solvent.

e Shimming: Perform automated or manual shimming to optimize the magnetic field
homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

o Acquisition: Acquire the *H spectrum using standard parameters (e.g., 30° pulse angle, 2-
second relaxation delay, 16 scans).

o Processing: Apply Fourier transform, phase correction, and baseline correction to the
acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to
the residual solvent peak of DMSO-de (6 ~2.50 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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